
terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium is a chemical element with the symbol Tb and atomic number 65. It is a moderately hard, silvery-white metal that belongs to the lanthanide series of the periodic table. This compound is relatively stable in air, forming a protective oxide layer that prevents further oxidation. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Terbium can be prepared through various synthetic routes. One common method involves the reduction of this compound fluoride (TbF₃) with calcium metal. This reaction is carried out in a high-temperature environment to ensure complete reduction .
Industrial Production Methods: Commercially, this compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The extraction process involves solvent-solvent extraction and ion-exchange techniques. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium .
Types of Reactions:
Oxidation: this compound readily oxidizes in air to form this compound oxide (Tb₄O₇). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4\text{O}_7 ]
Reduction: this compound can be reduced from its compounds, such as this compound fluoride, using calcium metal.
Substitution: this compound reacts with halogens to form halides, such as this compound chloride (TbCl₃) and this compound fluoride (TbF₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium metal in a high-temperature environment.
Substitution: Halogens like chlorine and fluorine.
Major Products:
Oxides: this compound oxide (Tb₄O₇)
Halides: this compound chloride (TbCl₃), this compound fluoride (TbF₃)
Nitrates: this compound nitrate (Tb(NO₃)₃)
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Comparación Con Compuestos Similares
- Dysprosium (Dy)
- Europium (Eu)
- Gadolinium (Gd)
Terbium’s unique combination of magnetic and fluorescent properties makes it a versatile and valuable element in various scientific and industrial applications.
Propiedades
Fórmula molecular |
Tb78 |
|---|---|
Peso molecular |
12396.178 g/mol |
Nombre IUPAC |
terbium |
InChI |
InChI=1S/78Tb |
Clave InChI |
QBWQVVTUZPKIRV-UHFFFAOYSA-N |
SMILES canónico |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B13389013.png)
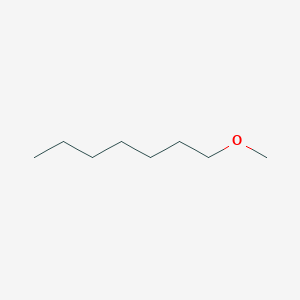

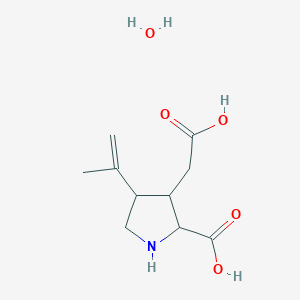

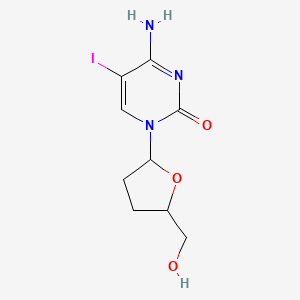
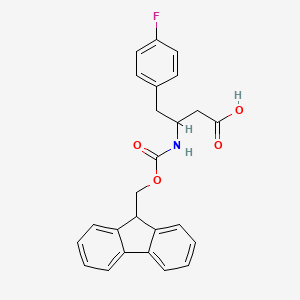
![Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate](/img/structure/B13389056.png)
![5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide; GPi 819](/img/structure/B13389070.png)
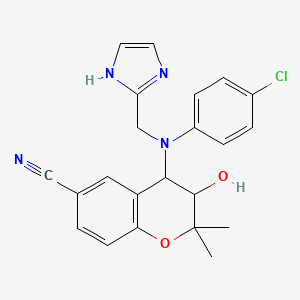
![N-[N-[2-benzyl-3-phenyl-2-(1,3,6-triphenylcarbazol-9-yl)pent-3-enyl]-C-phenylcarbonimidoyl]-N'-methylbenzenecarboximidamide](/img/structure/B13389094.png)
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)
![pentafluorophenyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucinate](/img/structure/B13389098.png)

